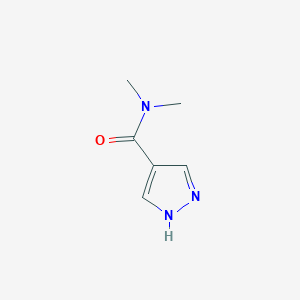

N,N-dimethyl-1H-pyrazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)6(10)5-3-7-8-4-5/h3-4H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOFWFVNVHZGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91918-13-7 | |

| Record name | N,N-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N,n Dimethyl 1h Pyrazole 4 Carboxamide

Strategic Approaches to the Synthesis of N,N-dimethyl-1H-pyrazole-4-carboxamide

The construction of this compound is a multi-step process that hinges on the initial formation of a pyrazole (B372694) carboxylic acid precursor, followed by an amidation reaction.

Precursor Synthesis and Preparation Methods (e.g., 1,3-dimethyl-1H-pyrazole-4-carboxylic acid)

A key precursor for the target molecule is 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. A common synthetic route to this intermediate begins with readily available starting materials like ethyl acetoacetate. google.com

One documented method involves a three-step process:

Condensation: The synthesis initiates with the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride. google.com

Cyclization: The intermediate from the first step undergoes a cyclization reaction with a methylhydrazine aqueous solution in the presence of a base like sodium hydroxide. google.com

Hydrolysis and Acidification: The resulting ester is hydrolyzed, and subsequent acidification with hydrochloric acid yields the final product, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. google.com

Below is a table summarizing the reactants for the synthesis of the precursor 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

| Step | Reactant 1 | Reactant 2 | Reactant 3 |

| 1 | Ethyl acetoacetate | Triethyl orthoformate | Acetic anhydride |

| 2 | Intermediate from Step 1 | 40% Methylhydrazine | Sodium hydroxide |

| 3 | Intermediate from Step 2 | Hydrochloric acid | Toluene/Water |

This table illustrates the key reagents used in a patented synthetic method for 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. google.com

Condensation Reactions in Pyrazole Ring Formation

The formation of the pyrazole ring is a cornerstone of this synthesis. The most fundamental and widely used method is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative. chim.it This reaction allows for the creation of various substituted pyrazoles by choosing appropriately substituted starting materials.

For instance, the reaction of α,β-unsaturated aldehydes or ketones with hydrazine salts can produce substituted pyrazoles. pharmaguideline.com Similarly, the reaction of β-ketoesters, such as ethyl acetoacetate, with hydrazines is a classic approach to constructing the pyrazole core. sid.ir The regioselectivity of the cyclocondensation can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

Amidation Reactions for Carboxamide Moiety Formation

The final step in the synthesis of this compound is the formation of the carboxamide functional group. This is typically achieved through an amidation reaction between the pyrazole-4-carboxylic acid precursor and dimethylamine.

To facilitate this reaction, the carboxylic acid is usually activated. A common method involves converting the carboxylic acid into a more reactive acyl chloride. This is often accomplished by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting pyrazole-4-carbonyl chloride is then reacted with dimethylamine to yield the desired this compound. The reaction between an acid chloride and an amine is typically rapid and efficient. youtube.com Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to directly form the amide bond from the carboxylic acid and amine. nih.gov

Functionalization and Derivatization Strategies for this compound Analogues

Creating analogues of the title compound is essential for exploring structure-activity relationships. This is achieved by modifying either the pyrazole ring or the carboxamide group.

Substitution Reactions on the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. researchgate.net The position of substitution is directed by the existing substituents and the electronic nature of the ring. For pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to the electronic influence of the two nitrogen atoms, which reduce the electron density at C3 and C5. pharmaguideline.comrrbdavc.org

Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can introduce halogen atoms onto the pyrazole ring, which can serve as handles for further cross-coupling reactions. cdnsciencepub.com

Nitration: Reaction with nitric acid and sulfuric acid can introduce a nitro group at the C4 position. scribd.com

Vilsmeier-Haack Reaction: This reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a powerful method for introducing a formyl group (-CHO) at the C4 position of the pyrazole ring. scribd.comnih.gov This formyl group is a versatile intermediate that can be converted into various other functional groups. The Vilsmeier-Haack reaction is widely used for the synthesis of pyrazole-4-carbaldehydes, which are precursors to a wide array of derivatives. scispace.comresearchgate.netmdpi.com

Modifications of the Carboxamide Nitrogen

A straightforward strategy for creating analogues is to vary the amine component during the amidation step. Instead of dimethylamine, a wide variety of primary and secondary amines can be used to generate a library of N-substituted pyrazole-4-carboxamides. researchgate.net

Research has shown the synthesis of numerous pyrazole-4-carboxamide derivatives by reacting the corresponding pyrazole-4-carbonyl chloride with various amines. researchgate.net This approach allows for the introduction of diverse functionalities at the carboxamide nitrogen, including alkyl, aryl, and heteroaryl groups.

The table below provides examples of different amine functionalities that have been incorporated into the pyrazole-4-carboxamide scaffold to create analogues.

| Amine Used in Amidation | Resulting N-Substitution on Carboxamide |

| Substituted Aryl Amines | N-(substituted)phenyl |

| N-ethoxyamine | N-ethoxy |

| Substituted Pyridin-4-yl amines | N-(substituted)pyridin-4-yl |

| Various Alkyl Amines | N-alkyl, N,N-dialkyl |

This table showcases the versatility of the amidation reaction in producing a wide range of N-substituted pyrazole-4-carboxamide analogues by varying the amine reactant. researchgate.netacs.org

Introduction of Heteroaromatic and Aromatic Substituents

The functionalization of the pyrazole core, particularly with aromatic and heteroaromatic moieties, is a critical step in the development of new chemical entities. Direct C-H bond arylation has emerged as a powerful and efficient method for this purpose, offering a more streamlined alternative to traditional cross-coupling reactions like the Stille or Suzuki couplings, which necessitate the pre-synthesis of organometallic reagents academie-sciences.fr.

Palladium-catalyzed C-H bond arylation is a prominent strategy for introducing aromatic groups onto the pyrazole ring. Research has shown that for pyrazoles with available C4 and C5 positions, direct arylation can lead to a mixture of C4-arylated, C5-arylated, and C4,C5-diarylated products academie-sciences.fr. However, strategic substitution on the pyrazole ring can control the regioselectivity of the arylation. For instance, using a pyrazole-4-carboxylate derivative, such as ethyl 1-methylpyrazole-4-carboxylate, the ester group at the C4 position can act as a blocking group, directing the arylation specifically to the C5 position academie-sciences.fr. This approach allows for the selective synthesis of C5-arylated pyrazoles.

The Vilsmeier-Haack reaction provides another route for the derivatization of pyrazoles, leading to the formation of pyrazole-4-carbaldehydes nih.govchemmethod.com. These intermediates are versatile precursors that can be further modified. For example, a series of pyrazole derivatives incorporating thiophene moieties has been synthesized from 1,3-disubstituted-1H-pyrazole-4-carbaldehydes nih.gov. This demonstrates a pathway to introduce heteroaromatic substituents onto the pyrazole scaffold.

Catalytic Approaches in Pyrazole Carboxamide Synthesis

Catalytic methods are central to the efficient and controlled synthesis of pyrazole carboxamides and their precursors. Transition metals, particularly palladium and copper, play a pivotal role in these synthetic transformations.

Palladium catalysis is extensively used for the synthesis and functionalization of the pyrazole core. One notable method is the Pd(II)-catalyzed cyclization-carbonylation of α,β-alkynic hydrazones, which affords methyl pyrazole-4-carboxylates in good yields nih.gov. The reaction's outcome can be controlled by the choice of ligands and solvents, allowing for selective synthesis nih.gov. Palladium catalysts, such as Pd(OAc)₂, are also instrumental in direct C-H arylation reactions of pyrazole derivatives, as discussed previously academie-sciences.frnih.gov. These reactions often employ an acetate source like KOAc and are conducted in a solvent such as DMA at elevated temperatures academie-sciences.fr. The pyrazole ring itself can act as a directing group in these C-H activation processes, facilitating the formation of C-C bonds at specific positions nih.gov.

Copper-catalyzed reactions also represent a significant approach in pyrazole synthesis. Copper catalysts are often favored due to their lower cost and sensitivity compared to other transition metals nih.gov. They have been effectively used in the synthesis of pyrazole ligands through the reaction of pyrazole with aryl halides in the presence of a base like KOH in DMSO nih.gov. Furthermore, copper(I) compounds have been investigated as catalysts for carbon-carbon coupling reactions, such as the Sonogashira reaction, which can be applied to pyrazole-derived substrates researchgate.net.

The table below summarizes key catalytic approaches for the synthesis and derivatization of the pyrazole-4-carboxamide scaffold.

| Catalytic System | Reaction Type | Substrate Example | Product Type | Ref. |

| Pd(tfa)₂ / DMSO/MeOH | Cyclization-Carbonylation | α,β-Alkynic hydrazones | Methyl pyrazole-4-carboxylates | nih.gov |

| Pd(OAc)₂ / KOAc | C5-H Arylation | Ethyl 1-methylpyrazole-4-carboxylate | C5-Aryl-pyrazole-4-carboxylates | academie-sciences.fr |

| Pd(OAc)₂ / Ag₂O | sp³ C-H Arylation | N-Alkylpyrazoles | β-Phenethylamines (after ozonolysis) | nih.gov |

| Cu Catalyst / KOH/DMSO | N-Arylation | Pyrazole and 1-bromo-2-methylnaphthalene | 1-(2-methylnaphthalen-1-yl)-1H-pyrazole | nih.gov |

These catalytic methodologies provide a versatile toolkit for chemists to synthesize and modify this compound and related structures, enabling the creation of diverse molecular architectures.

Advanced Structural Characterization and Spectroscopic Analysis of N,n Dimethyl 1h Pyrazole 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment, connectivity, and dynamics of nuclei within a molecule. For N,N-dimethyl-1H-pyrazole-4-carboxamide, both ¹H and ¹³C NMR are instrumental in confirming its structural integrity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific, verified experimental spectra for this compound are not unambiguously available in the surveyed literature, the expected proton NMR spectrum can be predicted based on its chemical structure and established principles of NMR spectroscopy. The molecule possesses distinct proton environments that would give rise to characteristic signals.

The key proton signals anticipated for this compound in a solvent like DMSO-d₆ are:

Pyrazole (B372694) Ring Protons (H-3 and H-5): The protons at positions 3 and 5 of the pyrazole ring are in different chemical environments. They are expected to appear as two distinct singlets in the downfield region, typically between δ 7.5 and 8.5 ppm, characteristic of aromatic and heteroaromatic protons.

Amide N-H Proton: The proton on the pyrazole nitrogen (N-1) is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet at a significantly downfield position, often greater than δ 10 ppm.

N,N-dimethyl Protons: The six protons of the two methyl groups attached to the amide nitrogen are expected to produce signals in the aliphatic region, typically around δ 2.9-3.2 ppm. Due to restricted rotation around the carbon-nitrogen amide bond, it is possible for these two methyl groups to be chemically non-equivalent, which would result in two separate singlets. If rotation is rapid on the NMR timescale, a single singlet representing an average environment would be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole N-H | > 10.0 | Broad Singlet |

| Pyrazole C-H (H-3/H-5) | 7.5 - 8.5 | Singlet |

| Pyrazole C-H (H-5/H-3) | 7.5 - 8.5 | Singlet |

| N-CH₃ | 2.9 - 3.2 | Singlet(s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. Six distinct carbon signals are expected for the structure of this compound.

The anticipated ¹³C NMR signals are:

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to resonate in the typical range for such functional groups, approximately δ 160-170 ppm.

Pyrazole Ring Carbons (C-3, C-4, C-5): These three carbons are part of the heteroaromatic ring and are expected to appear in the range of δ 110-145 ppm. The carbon atom at position 4, being attached to the carboxamide group, would have a chemical shift distinct from the carbons at positions 3 and 5.

N-Methyl Carbons (N-(CH₃)₂): The carbon atoms of the two N-methyl groups are expected to be found in the aliphatic region of the spectrum, typically around δ 35-40 ppm. Similar to their proton signals, they may appear as one or two distinct peaks depending on the rate of rotation around the amide C-N bond.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 160 - 170 |

| C-3 (Pyrazole Ring) | 110 - 145 |

| C-4 (Pyrazole Ring) | 110 - 145 |

| C-5 (Pyrazole Ring) | 110 - 145 |

| N-CH₃ | 35 - 40 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features. For related pyrazole-carboxamide derivatives, N-H stretching vibrations have been observed in the 3224–3427 cm⁻¹ range. nih.gov

Key expected vibrational modes include:

N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond of the pyrazole ring. The broadness is indicative of hydrogen bonding in the condensed phase.

C-H Stretching: Aromatic C-H stretching from the pyrazole ring is anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is expected just below 3000 cm⁻¹.

C=O Stretching (Amide I Band): A strong, sharp absorption band characteristic of the carbonyl group in a tertiary amide is expected around 1650-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring's double bonds are expected in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Pyrazole N-H | 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretch | Aromatic (ring) | ~3100 | Medium |

| C-H Stretch | Aliphatic (methyl) | 2900 - 3000 | Medium |

| C=O Stretch (Amide I) | Amide C=O | 1650 - 1680 | Strong |

| C=N / C=C Stretch | Pyrazole Ring | 1400 - 1600 | Medium-Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization. For this compound (C₆H₉N₃O), the monoisotopic mass is 139.0746 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at a mass-to-charge ratio (m/z) of 139. The fragmentation of pyrazoles is known to proceed through characteristic pathways, including the loss of stable neutral molecules like dinitrogen (N₂) and hydrogen cyanide (HCN).

Plausible fragmentation pathways for this compound include:

Loss of Dimethylamine: Cleavage of the amide bond could lead to the loss of a dimethylamino radical (•N(CH₃)₂), resulting in a pyrazole-4-carbonyl cation at m/z 95.

Loss of Carbon Monoxide: The resulting m/z 95 fragment could subsequently lose carbon monoxide (CO) to yield a pyrazolyl cation at m/z 67.

Ring Fragmentation: The pyrazole ring itself can fragment, with characteristic losses of N₂ (28 Da) and HCN (27 Da) from the molecular ion or subsequent fragments, leading to a variety of smaller charged species.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

| 139 | [C₆H₉N₃O]⁺• | Molecular Ion (M⁺•) |

| 95 | [C₄H₃N₂O]⁺ | [M - •N(CH₃)₂]⁺ |

| 67 | [C₃H₃N₂]⁺ | [M - •N(CH₃)₂ - CO]⁺ |

X-ray Diffraction Studies of this compound and its Derivatives

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of the parent this compound has not been reported in the surveyed literature, extensive crystallographic studies have been conducted on closely related pyrazole-4-carboxamide derivatives. researchgate.netnih.gov These studies provide valuable insight into the expected molecular geometry and solid-state conformation of the title compound.

Elucidation of Molecular Geometry and Conformation in Solid State

Based on the analysis of related structures, the following geometric and conformational features are anticipated for this compound in the solid state:

Pyrazole Ring Geometry: The 1H-pyrazole ring is an aromatic heterocycle and is expected to be essentially planar.

Conformation of the Carboxamide Group: The N,N-dimethylcarboxamide substituent is a key conformational element. There is typically a degree of torsional freedom around the single bond connecting the carboxamide group to the C-4 position of the pyrazole ring. In the crystal structures of related compounds, the dihedral angle between the plane of the pyrazole ring and the plane of the amide group varies, though a near-coplanar arrangement is often favored to maximize conjugation. nih.gov

Intermolecular Interactions: A critical feature of N-unsubstituted pyrazoles in the solid state is their ability to form strong intermolecular hydrogen bonds. researchgate.net The pyrazole N-H group is an effective hydrogen bond donor, while the sp²-hybridized pyrazole nitrogen and the carbonyl oxygen of the carboxamide group are effective hydrogen bond acceptors. This would likely lead to the formation of robust supramolecular assemblies, such as hydrogen-bonded dimers or infinite chains (catemers), which dictate the crystal packing. researchgate.net

Analysis of Crystal Packing and Unit Cell Parameters

Detailed experimental data regarding the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) for this compound are not available in published literature. A single-crystal X-ray diffraction analysis would be required to determine these parameters and describe the specific packing arrangement of the molecules in the solid state.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a determined crystal structure, a definitive analysis of the intermolecular interactions for this compound cannot be provided. The molecule possesses a hydrogen bond donor (the pyrazole N-H group) and multiple acceptors (the pyrazole nitrogen and the carbonyl oxygen). It is expected that N-H···O or N-H···N hydrogen bonds would be significant in its crystal packing. The planar pyrazole ring also suggests the possibility of π-π stacking interactions. However, specific geometric details such as bond distances, angles, and centroid-to-centroid distances are unknown.

Computational and Theoretical Investigations of N,n Dimethyl 1h Pyrazole 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. These methods can predict various properties, including molecular geometry, electronic distribution, and orbital energies, providing insights into the molecule's reactivity and stability.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like N,N-dimethyl-1H-pyrazole-4-carboxamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), would be employed to optimize the molecular geometry. These studies would yield precise information on bond lengths, bond angles, and dihedral angles. Such calculations have been performed on a variety of pyrazole-carboxamide derivatives to explore their structural and electronic properties.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electron Density

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability. For pyrazole (B372694) derivatives, studies show that the distribution of HOMO and LUMO is often spread across the pyrazole ring and its substituents, which is critical for intramolecular charge transfer. Electron density maps would further reveal the electrophilic and nucleophilic sites of the molecule.

Conformational Analysis and Energy Landscapes

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure to map out the molecule's energy landscape. For this compound, this analysis would focus on the rotation around the C4-C(O) bond and the C(O)-N bond to determine the preferred orientation of the carboxamide group relative to the pyrazole ring.

Studies of Tautomeric Equilibria and Proton Transfer Mechanisms in Pyrazoles

Tautomerism is a significant feature of the pyrazole ring system, involving the migration of a proton between the two nitrogen atoms (N1 and N2). Computational studies on pyrazoles have shown that the relative stability of tautomers is influenced by the nature and position of substituents, as well as the solvent. Research indicates that the energy barrier for intramolecular proton transfer is high, and the process is often facilitated by intermolecular mechanisms, such as through the assistance of solvent molecules like water. These studies typically use DFT to calculate the energies of different tautomers and the transition states connecting them.

Simulations of Molecular Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a detailed view of the behavior of a molecule over time at an atomic level. An MD simulation for this compound would model the movements of its atoms and its interactions with surrounding molecules (e.g., solvent or other solute molecules). This allows for the study of its dynamic behavior, conformational flexibility, and the nature of its intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its properties in a condensed phase.

Chemical Reactivity and Transformation Mechanisms of N,n Dimethyl 1h Pyrazole 4 Carboxamide

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole nucleus is generally susceptible to electrophilic attack, with the regioselectivity being a key aspect of its reactivity. rrbdavc.org Conversely, nucleophilic substitution on the unsubstituted pyrazole ring is less common and typically requires the presence of activating groups. chim.it

Electrophilic Substitution:

The pyrazole ring is an electron-rich heterocycle, making it prone to electrophilic substitution reactions. chim.it The preferred site of electrophilic attack is the C-4 position, which is electronically favored due to the directing effects of the two nitrogen atoms. rrbdavc.orgscribd.com Electrophilic attack at the C-3 or C-5 positions would lead to a less stable cationic intermediate. rrbdavc.org The N,N-dimethylcarboxamide group at the C-4 position is an electron-withdrawing group, which generally deactivates the ring towards electrophilic substitution. However, substitution can still occur under appropriate conditions, and the incoming electrophile will be directed to the available positions on the ring.

Common electrophilic substitution reactions for the pyrazole ring include:

Halogenation: Pyrazoles can be halogenated using various reagents. For instance, chlorination can be achieved with chlorine in a suitable solvent, and bromination can be carried out with bromine. nih.gov N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are also effective halogenating agents for pyrazoles. nih.gov

Nitration: Nitration of the pyrazole ring is typically performed using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. scribd.com

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid or sulfur trioxide in sulfuric acid. scribd.com

Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto the pyrazole ring using a Vilsmeier reagent, which is typically generated from phosphorus oxychloride and N,N-dimethylformamide (DMF). mdpi.com

| Reaction | Reagents | Electrophile | Typical Position of Attack | Product |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole derivative |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C-4 | Pyrazole-4-sulfonic acid derivative |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Vilsmeier reagent | C-4 | 4-Formylpyrazole derivative |

Nucleophilic Substitution:

Nucleophilic substitution on the pyrazole ring is generally difficult due to its electron-rich nature. chim.it However, it can be facilitated by the presence of electron-withdrawing groups on the ring or by using strong nucleophiles. chim.it The C-3 and C-5 positions are more susceptible to nucleophilic attack. chim.it In the case of N,N-dimethyl-1H-pyrazole-4-carboxamide, the electron-withdrawing nature of the carboxamide group might slightly increase the ring's susceptibility to nucleophilic attack, although this is not a commonly reported reaction pathway for this specific compound. The introduction of N-containing heterocycles into the pyrazole ring via nucleophilic aromatic substitution has been reported for other pyrazole derivatives. dntb.gov.ua

Redox Reactions of Functional Groups (e.g., Oxidation of Amino, Reduction of Carboxamide)

The functional groups of this compound, namely the pyrazole ring and the N,N-dimethylcarboxamide moiety, can undergo redox reactions under specific conditions.

Oxidation:

The pyrazole ring itself is relatively stable to oxidation. However, electrochemically catalyzed N-N coupling and ring cleavage reactions of 1H-pyrazoles have been investigated, suggesting that under oxidative conditions, the pyrazole ring can be transformed. bohrium.com Metal-mediated oxidation-induced N-N coupling of diazatitanacycles has also been studied as a method for pyrazole synthesis, providing insight into the oxidative behavior of pyrazole precursors. rsc.orgresearchgate.net

Reduction of the Carboxamide Group:

The reduction of carboxamides is a well-established transformation in organic synthesis, leading to the formation of amines. mdpi.com Tertiary amides, such as the N,N-dimethylcarboxamide group in the target molecule, can be reduced to the corresponding tertiary amines. Common reducing agents for this transformation include lithium aluminum hydride (LAH) and borane (B79455) complexes. mdpi.comharvard.edu The reduction with LAH is a powerful and non-selective method, while borane offers better chemoselectivity in the presence of other functional groups. harvard.edu Titanium-mediated reduction of carboxamides with borane-ammonia has also been reported as a facile conversion method. mdpi.com

| Functional Group | Reaction | Reagents | Product |

| N,N-Dimethylcarboxamide | Reduction | 1. LiAlH₄ 2. H₂O | (1H-Pyrazol-4-yl)-N,N-dimethylmethanamine |

| N,N-Dimethylcarboxamide | Reduction | BH₃•THF | (1H-Pyrazol-4-yl)-N,N-dimethylmethanamine |

It is important to note that the specific conditions for these reactions would need to be optimized for this compound to avoid potential side reactions involving the pyrazole ring.

Hydrolysis and Amide Bond Transformations

The N,N-dimethylcarboxamide group in this compound can undergo hydrolysis and other amide bond transformations.

Hydrolysis:

Amide hydrolysis can occur under both acidic and basic conditions to yield a carboxylic acid and an amine. The hydrolysis of N,N-dimethylformamide (DMF), a related tertiary amide, has been studied, and the addition of strong acids can induce this process. researchgate.net Theoretical studies on the hydrolysis mechanism of other N,N-dimethyl-containing amides suggest that water-assisted mechanisms can be involved. researchgate.net The hydrolysis of this compound would be expected to yield 1H-pyrazole-4-carboxylic acid and dimethylamine.

Amide Bond Transformations:

Beyond hydrolysis, the amide bond can participate in other transformations. Direct transamidation, the reaction of an amide with an amine to form a new amide, has emerged as a valuable synthetic tool. mdpi.com This reaction often requires a catalyst to activate the amide moiety. mdpi.com Additionally, the transformation of amides can proceed through C-N bond cleavage, which is a significant area of research in organic synthesis. nih.gov

Role in Heterocyclic Annulation and Ring-Forming Reactions

While this compound itself is not a direct precursor for many heterocyclic annulation reactions, it can be chemically modified to participate in such transformations. Pyrazole-4-carbaldehydes are known to be versatile precursors for the synthesis of various pyrazole-fused heterocyclic systems. semanticscholar.orgresearchgate.net Therefore, reduction of the N,N-dimethylcarboxamide group to an aldehyde would open up pathways for its use in ring-forming reactions.

Furthermore, pyrazole derivatives can participate in cycloaddition reactions. For instance, 4H-pyrazoles have been shown to act as dienes in Diels-Alder reactions. nih.gov 1,3-dipolar cycloaddition reactions are also a common method for the synthesis of pyrazole rings and can be used to introduce further complexity to the molecule. researchgate.netnih.gov Enoldiazo amides have been reported as versatile reagents in cycloaddition reactions for the construction of various carbocycles and heterocycles. rsc.org The this compound scaffold could potentially be functionalized to participate in such cycloaddition reactions, leading to the formation of more complex molecular architectures.

Coordination Chemistry and Ligand Properties of N,n Dimethyl 1h Pyrazole 4 Carboxamide

Metal Complex Formation and Characterization

The formation of metal complexes with N,N-dimethyl-1H-pyrazole-4-carboxamide can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies on the complexation of this compound are not extensively documented in the reviewed literature, the behavior of analogous pyrazole-carboxamide ligands provides significant insight into the expected synthetic routes and characterization methods.

For instance, the synthesis of a mononuclear copper(II) complex with a related ligand, 1-carboxamide-3,5-dimethylpyrazole, was achieved through the oxidative dissolution of metallic copper in the presence of the ligand and other reagents. dnu.dp.ua This method, along with direct reactions of the ligand with metal halides or acetates in solvents like ethanol or acetonitrile, represents a common strategy for obtaining such complexes. dnu.dp.uaresearchgate.net

The characterization of the resulting metal complexes typically involves a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H (if present in analogous ligands) stretching bands upon coordination can confirm the involvement of the carboxamide group in metal binding. Shifts in the pyrazole (B372694) ring vibrations also indicate coordination of the nitrogen atoms. dnu.dp.uadnu.dp.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the pyrazole and dimethylamino protons upon complexation provide information about the coordination environment. dnu.dp.uaekb.eg

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. dnu.dp.uadnu.dp.ua

Based on studies of a closely related copper(II) complex with 1-carboxamide-3,5-dimethylpyrazole, a square-planar coordination geometry was observed. dnu.dp.ua In this complex, the ligand acts as a bidentate chelating agent. The table below summarizes key crystallographic data for this analogous complex.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Coordination Geometry | Slightly distorted square-planar |

| Cu-N (pyrazole) bond length (Å) | 1.998(7) - 2.002(5) |

| Cu-N (carboxamide) bond length (Å) | 1.923(9) - 1.931(10) |

| Chelate Angle (°C) | 81.31(9) |

Binding Modes and Ligand Field Effects

This compound possesses two potential coordination sites: the nitrogen atoms of the pyrazole ring and the oxygen or nitrogen atom of the carboxamide group. The observed binding mode will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Common binding modes for pyrazole-based ligands include:

Monodentate Coordination: The ligand can bind to a metal center through one of the pyrazole nitrogen atoms. dnu.dp.ua

Bidentate Chelation: The ligand can form a chelate ring by coordinating through a pyrazole nitrogen and the carbonyl oxygen or the amide nitrogen of the carboxamide group. In the case of the analogous 1-carboxamide-3,5-dimethylpyrazole, coordination occurs through the pyrazole nitrogen and the carboxamide nitrogen. dnu.dp.ua

Bridging Coordination: The pyrazole ring can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion. researchgate.net

The ligand field splitting parameter, Δo (for an octahedral complex), for a complex with this compound would be influenced by the combined effects of the pyrazole nitrogen and the coordinating atom from the carboxamide group. Generally, nitrogen-donor ligands create a stronger ligand field than oxygen-donor ligands.

Applications in Metal Complex Catalysis

Metal complexes incorporating pyrazole-based ligands have shown promise in various catalytic applications. The electronic and steric properties of the pyrazole ligand can be fine-tuned by modifying the substituents on the ring, which in turn influences the catalytic activity of the metal center.

While specific catalytic applications of this compound complexes are not widely reported, related pyrazole-metal complexes have been investigated as catalysts in several types of reactions:

Oxidation Reactions: Cobalt complexes with pyrazole-carboxylic acid ligands have demonstrated catalytic activity in the oxygen evolution reaction (OER). rsc.org

Dehydrogenation Reactions: Iridium complexes with 2-(1H-pyrazol-3-yl)pyridine ligands have been shown to catalyze the dehydrogenation of formic acid. nih.gov

Polymerization Reactions: The catalytic potential of pyrazole-containing complexes is an active area of research. biointerfaceresearch.com

Biological Activity and Mechanistic Studies of N,n Dimethyl 1h Pyrazole 4 Carboxamide and Its Derivatives

Enzyme Inhibition Mechanisms

Derivatives of N,N-dimethyl-1H-pyrazole-4-carboxamide have demonstrated the ability to inhibit a diverse array of enzymes, playing crucial roles in pathological and physiological processes. The versatility of the pyrazole-4-carboxamide scaffold allows for structural modifications that can be tailored to fit the active sites of different enzymes, leading to potent and often selective inhibition.

Cysteine Protease Inhibition (e.g., Cruzipain)

A significant area of investigation for pyrazole (B372694) carboxamide derivatives has been in the development of agents against Chagas disease, caused by the parasite Trypanosoma cruzi. A key enzyme in the parasite's life cycle is cruzipain, a cysteine protease essential for its viability, infectivity, and virulence. nih.govnih.gov Consequently, cruzipain is a major target for anti-T. cruzi drug design. nih.gov

Researchers have designed and optimized pyrazole derivatives to act as cruzipain inhibitors. nih.gov Studies have shown that the carboxamide group (-CONH2) is a critical feature, as it interacts strongly with the active site of the enzyme. nih.gov In one line of research, the imidazoline (B1206853) ring of a hit compound was replaced by a carboxamide group to enhance the inhibition of cysteine protease activity. nih.gov Molecular docking studies have confirmed that these compounds show a high affinity for the active site of cruzipain, thereby inhibiting its cysteine protease activity. bohrium.com This targeted inhibition disrupts key processes in the parasite, such as invasion and replication, highlighting the therapeutic potential of these derivatives. nih.gov

Other Enzyme Target Investigations

The structural adaptability of the pyrazole-4-carboxamide core has enabled its application as an inhibitor for a variety of other enzymes.

Succinate (B1194679) Dehydrogenase (SDH): A series of novel pyrazole-4-carboxamide derivatives have been developed as potent succinate dehydrogenase inhibitors (SDHIs). rsc.orgnih.gov SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. nih.gov In studies against the plant pathogen Rhizoctonia solani, certain derivatives exhibited superior inhibitory effects against fungal SDH compared to the commercial fungicide boscalid. rsc.org Mechanistic studies revealed that these compounds affect the TCA cycle pathway in mitochondria, leading to a reduction in mitochondrial function. nih.gov One potent derivative, SCU2028, was shown to have an inhibitory ability 45-fold higher than that of bixafen, another SDHI. nih.gov

Cyclooxygenase-2 (COX-2): Hybrid pyrazole analogues have been synthesized and identified as potent and selective COX-2 inhibitors. nih.gov The COX-2 enzyme is a key mediator of inflammation and pain. nih.gov Derivatives incorporating a benzene (B151609) sulfonamide moiety have shown high COX-2 inhibitory activity and selectivity over the COX-1 isoform, which is associated with maintaining homeostasis in the gastric lining and kidneys. nih.govnih.gov This selectivity is crucial for reducing the gastrointestinal side effects commonly associated with non-selective COX inhibitors. nih.gov

MEK (Mitogen-activated protein kinase kinase): The MAPK signal transduction pathway is vital in cancer development, and MEK is a central kinase in this pathway. nih.gov N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as MEK inhibitors. nih.gov One such compound demonstrated a potent inhibitory activity with an IC50 of 91nM for MEK1 and showed significant anti-proliferative effects on A549 lung cancer cells. nih.gov

Topoisomerases: While direct inhibition by this compound is not extensively documented, related pyrazole derivatives have been investigated for their interaction with DNA, a mechanism relevant to topoisomerase inhibitors. nih.gov Some 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the DNA minor groove and, in some cases, induce cleavage of supercoiled plasmid DNA. nih.gov This suggests that the pyrazole scaffold can be used to design molecules that interfere with DNA topology, a key function of topoisomerases. nih.gov

Monoamine Oxidase (MAO): The pyrazole scaffold is a recognized pharmacophore for developing MAO inhibitors, which are important in the treatment of neuropsychiatric disorders. nih.govmdpi.com Pyrazoline derivatives, which are structurally related to pyrazoles, have been identified as potent and selective MAO-B inhibitors. researchgate.net The design of these inhibitors often involves two hydrophobic rings separated by a flexible spacer, a structure that pyrazole-carboxamides can adopt. researchgate.net

Acetylcholinesterase (AChE): AChE inhibitors are used to treat symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.govresearchgate.net Novel pyrazole carboxamide derivatives have been synthesized and shown to be potential inhibitors of cholinesterases, including AChE. bohrium.com Some 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated good AChE inhibitory activity in the nanomolar range. nih.gov

| Compound Class | Enzyme Target | Key Findings | IC50 / Ki Values | Reference |

|---|---|---|---|---|

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivative (7b) | MEK1 | Potent inhibitory activity against MEK1 kinase. | IC50 = 91 nM | nih.gov |

| Hybrid pyrazole analogue (5u) | COX-2 | Highly selective COX-2 inhibition compared to COX-1. | IC50 = 1.79 µM (SI = 72.73) | nih.gov |

| Hybrid pyrazole analogue (5s) | COX-2 | Selective COX-2 inhibition. | IC50 = 2.51 µM (SI = 65.75) | nih.gov |

| Pyrazole-4-carboxamide derivative (E1) | Succinate Dehydrogenase (SDH) | Superior inhibitory effect against SDH from R. solani compared to boscalid. | IC50 = 3.3 µM | rsc.org |

| N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivative (B6) | Succinate Dehydrogenase (SDH) | Significant inhibition of SDH enzyme activity. | IC50 = 0.28 µg/mL | nih.gov |

| Pyrazole carboxamide derivatives | Acetylcholinesterase (AChE) | Identified as potential inhibitors with high affinity. | Ki = 6.60 - 14.15 nM | bohrium.com |

Receptor Binding Interactions and Modulation

The biological effects of this compound derivatives are often initiated by their binding to specific receptors or enzyme active sites. Molecular docking and simulation studies have provided detailed insights into these interactions.

For instance, pyrazole-carboxamide derivatives bearing a sulfonamide moiety have been investigated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. researchgate.net Docking studies revealed that these compounds bind effectively to the active site of these receptors. A key interaction involves the sulfonamide group, which coordinates with the Zn+2 ion essential for the enzyme's catalytic activity, mimicking the binding mode of reference inhibitors. researchgate.net

In the case of SDH inhibitors, molecular docking predicts the binding orientation of the compounds within the active site of the target protein. nih.gov These simulations show that the inhibitor fits into the binding pocket, interacting with key amino acid residues. nih.gov Similarly, for COX-2 inhibitors, docking studies show that the sulfonamide group of the pyrazole derivatives inserts deep into a selective pocket of the COX-2 active site, which is responsible for their selectivity over COX-1. nih.gov

Molecular Mechanisms of Action in Biological Systems

The inhibitory and modulatory activities of pyrazole-4-carboxamide derivatives are underpinned by specific non-covalent interactions with their biological targets. These interactions stabilize the ligand-protein complex, leading to the observed biological effect.

Hydrogen Bonding Networks with Biological Targets

Hydrogen bonds are consistently identified as a critical component of the binding mechanism for pyrazole-4-carboxamide derivatives.

Succinate Dehydrogenase (SDH): Molecular dynamics simulations of pyrazole-4-carboxamide derivatives bound to SDH have shown that the number of hydrogen bonds is significantly greater compared to complexes with standard fungicides like boscalid. rsc.org This extensive hydrogen bonding network contributes to a more stable and potent inhibition.

COX-2: The selective binding of pyrazole derivatives to the COX-2 active site is stabilized by a network of hydrogen bonds. The sulfonamide group is a key player, forming hydrogen-bond interactions with residues such as His90, Arg513, Phe518, and Ser353. nih.gov

Carbonic Anhydrase (CA): The inhibition of CA receptors relies on various interactions, including hydrogen bonds with active site residues like Thr199 and His94, which help to anchor the inhibitor in the correct orientation for effective inhibition. researchgate.net

π-π Stacking Interactions in Molecular Recognition

The aromatic nature of the pyrazole ring facilitates π-π stacking and π-cation interactions, which are crucial for molecular recognition and binding affinity. nih.gov

DNA Interaction: The planar pyrazole ring can embed into the minor grooves of DNA, enabling π-π stacking interactions with the DNA bases. nih.gov This interaction is essential for the DNA-binding and potential cleavage activity observed in some pyrazole-carboxamide derivatives. nih.gov

Enzyme Active Sites: In enzymes, the pyrazole ring can engage in π-cation interactions with positively charged amino acid residues. For example, in succinate-coenzyme Q reductase (SQR), a related enzyme to SDH, the pyrazole ring of inhibitors can form π-cation interactions with an arginine residue (Arg46) in the active site. These interactions contribute significantly to the binding energy and are often a key consideration in the rational design of potent enzyme inhibitors. The π-stacking interaction is a recognized force that plays a crucial role in controlling stereoselectivity in certain reactions and stabilizing transition states. mdpi.com

Modulation of Specific Cellular Pathways by this compound and its Derivatives

Research into this compound and its analogs has revealed their significant ability to modulate various cellular pathways, leading to a range of biological effects. These compounds have been shown to interact with key enzymes and signaling proteins, influencing processes from cellular respiration to cell cycle control and apoptosis. The structural versatility of the pyrazole carboxamide scaffold allows for targeted inhibition of specific proteins, making these derivatives promising candidates for further investigation in therapeutic and agricultural applications.

Inhibition of Mitochondrial Respiration

A significant mechanism of action for certain pyrazole carboxamide derivatives is the disruption of the mitochondrial respiratory chain, a critical pathway for cellular energy production.

One such derivative, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) , has demonstrated potent antifungal activity against Rhizoctonia solani. nih.gov Mechanistic studies revealed that this compound targets and inhibits two key complexes in the electron transport chain: Complex II (succinate dehydrogenase) and Complex IV (cytochrome oxidase). nih.gov This dual inhibition disrupts the normal flow of electrons, leading to a decrease in mitochondrial membrane potential and ultimately causing cell death. nih.gov A proteomic analysis of R. solani treated with SCU2028 showed differential expression of 142 proteins, with 92 upregulated and 50 downregulated, affecting biochemical pathways in the mitochondria, endoplasmic reticulum, and ribosome. nih.gov

| Derivative | Target(s) | Affected Pathway(s) | Organism | Reference |

| N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Complex II (Succinate Dehydrogenase), Complex IV (Cytochrome Oxidase) | TCA Cycle, Oxidative Phosphorylation | Rhizoctonia solani | nih.gov |

Disruption of Cell Cycle and Induction of Apoptosis

Several pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of kinases that are crucial for cell cycle progression, leading to cell cycle arrest and programmed cell death (apoptosis).

A novel series of pyrazole-4-carboxamide analogues have been discovered as dual inhibitors of Aurora kinase A and B , enzymes that play a pivotal role in cell division. nih.gov The compound designated as 6k in one study exhibited significant cytotoxicity against HeLa and HepG2 cancer cell lines. nih.gov Mechanistically, it was found to arrest the cell cycle at the G2/M phase by modulating the levels of cyclin B1 and cdc2 proteins. nih.gov Furthermore, compound 6k induced apoptosis through the intrinsic pathway, evidenced by increased levels of p53, Bak, Bax, cleaved caspase-3, and cleaved PARP. nih.gov

Other pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) in triple-negative breast cancer cells. nih.gov The anticancer activity of pyrazole derivatives is linked to the inhibition of multiple targets in cancer cells, including EGFR, VEGF, CDKs, and PI3K. nih.gov

| Derivative | Target(s) | Affected Pathway(s) | Cell Line(s) | Reference |

| Compound 6k (a pyrazole-4-carboxamide analogue) | Aurora Kinase A, Aurora Kinase B | Cell Cycle (G2/M arrest), Intrinsic Apoptosis Pathway | HeLa, HepG2 | nih.gov |

| Various Pyrazole Derivatives | Multiple (EGFR, VEGF, CDKs, PI3K, etc.) | Apoptosis via ROS Generation | MDA-MB-468 (Triple Negative Breast Cancer) | nih.gov |

Inhibition of Other Key Enzymes

The therapeutic potential of pyrazole carboxamide derivatives extends to the inhibition of other enzyme families implicated in various diseases.

Derivatives of aryl-4,5-dihydro-1H-pyrazole-1-carboxamide bearing a sulfonamide moiety have been identified as potent inhibitors of carbonic anhydrases (CAs) , specifically the tumor-associated isoforms CA IX and XII. researchgate.net These enzymes are involved in pH regulation in tumor microenvironments, and their inhibition is a strategy for anticancer drug development. Certain compounds in this series displayed subnanomolar inhibition constants against CA XII. researchgate.net

Furthermore, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of fibroblast growth factor receptors (FGFRs) , which are often dysregulated in cancer. nih.gov The representative compound 10h demonstrated nanomolar activity against FGFR1, FGFR2, FGFR3, and a gatekeeper mutant, and strongly suppressed the proliferation of various cancer cell lines. nih.gov

| Derivative Class | Target(s) | Affected Pathway(s) | Therapeutic Area | Reference |

| Aryl-4,5-dihydro-1H-pyrazole-1-carboxamides | Carbonic Anhydrase IX, Carbonic Anhydrase XII | pH Regulation | Oncology | researchgate.net |

| 5-amino-1H-pyrazole-4-carboxamide Derivatives | Fibroblast Growth Factor Receptors (FGFRs) | FGFR Signaling | Oncology | nih.gov |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for producing N,N-dimethyl-1H-pyrazole-4-carboxamide and its derivatives. While traditional methods often rely on the condensation of 1,3-dicarbonyl compounds with hydrazines, emerging strategies offer significant improvements. nih.govmdpi.com

Key areas for exploration include:

Green Chemistry Approaches : The use of eco-friendly catalysts, such as nano-ZnO, and aqueous media can lead to higher yields, shorter reaction times, and easier work-up procedures. nih.gov Research into taurine-catalyzed multicomponent reactions for creating pyrazole (B372694) frameworks also represents a promising avenue for sustainable synthesis. mdpi.com

One-Pot Syntheses : Methodologies that combine multiple reaction steps into a single procedure, such as the in-situ formation of 1,3-diketones followed by cyclization with hydrazine, can significantly improve efficiency and reduce waste. mdpi.com

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying this technology to the synthesis of the pyrazole core or the final amidation step could streamline production.

Catalytic C-H Activation : Direct functionalization of the pyrazole ring through C-H activation would be a highly atom-economical approach to creating novel derivatives, bypassing the need for pre-functionalized starting materials.

These advanced synthetic methods will not only facilitate the production of this compound but also enable the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

Advanced Spectroscopic Probes for Dynamic Structural Analysis

While standard spectroscopic techniques like NMR and IR are routinely used for structural confirmation of pyrazole derivatives, future research can leverage more advanced methods to probe the dynamic behavior of this compound. rsc.orgnih.govhep.com.cn Understanding the compound's conformational flexibility, intermolecular interactions, and behavior in different environments is crucial for rational drug design and mechanistic studies.

Future research opportunities include:

Advanced NMR Techniques : Two-dimensional NMR experiments (e.g., NOESY, ROESY) can provide insights into the spatial arrangement and conformational preferences of the molecule in solution.

Time-Resolved Spectroscopy : Techniques like time-resolved infrared or fluorescence spectroscopy could be employed to study the kinetics of the compound's binding to biological targets or its response to environmental changes.

Raman Spectroscopy : As many functional groups in pyrazole derivatives are Raman active, this technique can be a powerful tool for structural elucidation and for studying molecular vibrations that are sensitive to binding events or conformational changes. rsc.org

Single-Crystal X-ray Diffraction : While providing a static picture, obtaining crystal structures of the compound bound to different targets can reveal critical details about binding modes and guide further design. tandfonline.comnih.gov

These advanced analytical approaches will provide a more complete picture of the molecule's structure-function relationship beyond a static 3D model.

Integration of Multiscale Computational Modeling

Computational chemistry is an indispensable tool in modern chemical research. For this compound, integrating multiscale modeling approaches can provide predictive insights that guide experimental work, from synthesis to biological evaluation. tandfonline.comresearchgate.net

Key areas for development are:

Quantum Mechanics/Molecular Mechanics (QM/MM) : This hybrid approach allows for the high-accuracy quantum mechanical treatment of a specific region of interest (e.g., the compound and the active site of its target protein) while the larger environment (the rest of the protein and solvent) is modeled using less computationally expensive molecular mechanics. frontiersin.org This is particularly useful for studying enzyme-catalyzed reactions or detailed binding interactions. The MiMiC framework is an example of a software solution that enables such large-scale simulations. frontiersin.org

Molecular Dynamics (MD) Simulations : MD simulations can predict the dynamic behavior of the compound over time, revealing how it interacts with biological membranes, solvating molecules, and its target proteins. researchgate.net This can help in understanding its pharmacokinetic properties and binding kinetics.

Density Functional Theory (DFT) : DFT calculations are valuable for predicting spectroscopic properties (IR, NMR), electronic structure, and reactivity, which can be correlated with experimental data to validate computational models. rsc.orgresearchgate.netnih.gov

By combining these computational tools, researchers can build comprehensive models that predict the behavior of this compound from the electronic level up to its interaction with complex biological systems. techscience.com

Discovery of New Biological Mechanisms and Targets for Pyrazole Carboxamides

The pyrazole carboxamide scaffold is well-known in agrochemicals, particularly as succinate (B1194679) dehydrogenase inhibitors (SDHIs) for antifungal applications. nih.govacs.orgnih.govresearchgate.net However, this chemical class has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and insecticidal effects, suggesting that it can interact with multiple biological targets. ontosight.ainih.govnih.gov

Future research should aim to:

Identify Novel Targets : Beyond SDH (Complex II), other components of the mitochondrial respiratory chain, such as Complex I and Complex IV, have been identified as potential targets for pyrazole carboxamides. nih.govacs.orgnih.gov Unbiased screening approaches, like proteomic analysis, can reveal unexpected protein targets and pathways affected by this compound. acs.orgnih.gov

Elucidate Mechanisms of Action : For activities like anticancer effects, the precise mechanism is often unclear. Research could focus on whether the compound induces apoptosis, autophagy, or other forms of cell death. nih.gov Investigating its potential as a DNA minor groove binder is another promising direction. jst.go.jp

Combat Drug Resistance : In both agricultural and clinical settings, resistance to existing drugs is a major challenge. Pyrazole carboxamides could be explored as agents to overcome resistance, for example, by targeting pests that have developed resistance to traditional insecticides. nih.gov

A deeper understanding of the molecular targets and mechanisms will open up new therapeutic and agrochemical applications for this versatile scaffold.

Development of this compound as a Chemical Probe or Research Tool

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling researchers to study that target's function in cells or whole organisms. Given the potential for specific bioactivity, this compound or its optimized derivatives could be developed into valuable research tools.

Steps toward this goal include:

Optimization for Potency and Selectivity : Modifying the core structure to enhance binding affinity and selectivity for a single target is crucial for a good chemical probe.

Synthesis of Tagged Derivatives : Incorporating tags (e.g., biotin, fluorescent dyes, or photo-affinity labels) into the molecule would allow for the visualization, isolation, and identification of its binding partners within a cell (target engagement studies).

Use in Target Validation : Once a selective probe is developed, it can be used to validate the role of its target protein in disease processes. For example, a specific inhibitor of a fungal enzyme could be used to confirm that the enzyme is essential for the pathogen's survival. The development of pyrazole-based inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA) serves as an example of this approach. nih.gov

Transforming this compound from a bioactive "hit" compound into a validated chemical probe would provide a powerful tool for the broader biological research community.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.